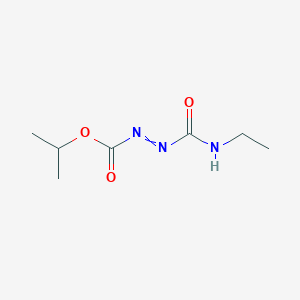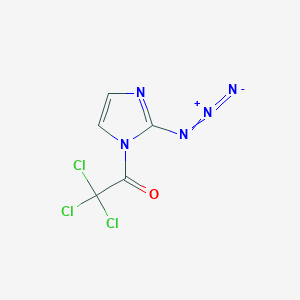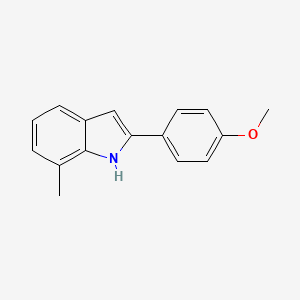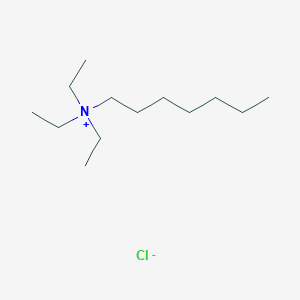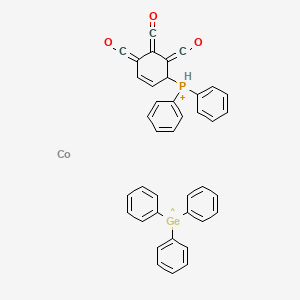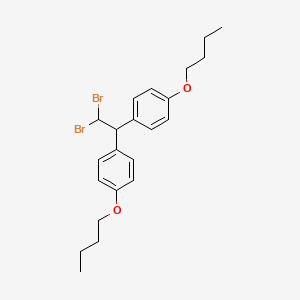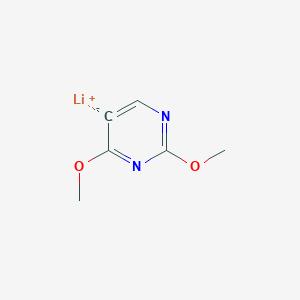![molecular formula C24H26N2O2 B14511382 Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- CAS No. 62632-80-8](/img/structure/B14511382.png)
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of two dimethylamino groups attached to a benzene ring, which is further connected to a benzoic acid moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of phosgene or triphosgene in the presence of dimethylaniline is a common approach. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl red: An azo dye consisting of benzoic acid substituted at position 2 by a 4-[(dimethylamino)phenyl]diazenyl group.
Michler’s ketone: An organic compound with the formula [(CH3)2NC6H4]2CO, used as an intermediate in dye synthesis.
4-(Dimethylamino)benzoic acid: A related compound with similar structural features.
Uniqueness
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- is unique due to its specific substitution pattern and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
62632-80-8 |
|---|---|
Formule moléculaire |
C24H26N2O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2/c1-25(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)26(3)4)21-7-5-6-8-22(21)24(27)28/h5-16,23H,1-4H3,(H,27,28) |
Clé InChI |
ACQOEZAKAIDUJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
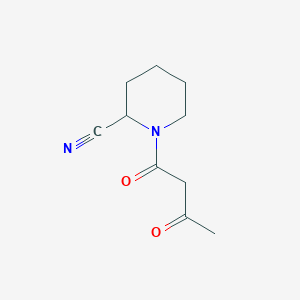

![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
